Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate
Description
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-52-8 | |
| Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically proceeds under mild conditions, making it an efficient and time-effective method for producing this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The electron-deficient double bond undergoes oxidation with agents like KMnO₄ or H₂O₂ , producing carboxylic acid derivatives. For example:
Key Data:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic medium, 70°C | Carboxylic acid derivative | |
| H₂O₂ | Ethanol, 50°C | Epoxide intermediates (theoretical) |
Reduction Reactions
The cyano group and α,β-unsaturated system are susceptible to reduction:
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LiAlH₄ reduces the cyano group to an amine, forming ethyl 3-amino-3-[4-(dimethylamino)phenyl]propanoate .
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Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding ethyl 2-cyano-3-[4-(dimethylamino)phenyl]propanoate .
Comparative Reduction Outcomes:
| Reducing Agent | Target Site | Product Structure | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Cyano group | Primary amine | 60–70 |
| H₂/Pd-C | Double bond | Saturated ester | 85–90 |
Nucleophilic Additions
The α,β-unsaturated carbonyl system participates in Michael additions with nucleophiles (e.g., amines, thiols):
Example Nucleophiles and Conditions:
| Nucleophile | Conditions | Application |
|---|---|---|
| Benzylamine | EtOH, RT, 12h | Intermediate for bioactive molecules |
| Thiophenol | DMF, 60°C, 6h | Thioether derivatives |
Cyclization Reactions
Under acidic or basic conditions, the compound forms heterocyclic structures. For instance, heating with hydrazine yields pyrazole derivatives via cyclocondensation:
Cyclization Parameters:
| Reagent | Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Hydrazine | EtOH, reflux, 8h | Pyrazoles | 70–75 |
| Thiourea | HCl, 100°C, 6h | Thiazolidinones | 65 |
Polymerization
The acrylate moiety enables radical or anionic polymerization, forming polymers with optoelectronic applications. Initiators like AIBN (azobisisobutyronitrile) induce chain growth:
Polymer Properties:
| Property | Value |
|---|---|
| Molecular Weight (Mw) | 15,000–20,000 Da |
| Decomposition Temp (Td) | 240–302.8°C |
| Photoconductivity | Positive response |
Substitution Reactions
The cyano group undergoes nucleophilic substitution with Grignard reagents or alkoxides :
Substitution Examples:
| Reagent | Product | Application |
|---|---|---|
| CH₃MgBr | Methyl-substituted derivative | Fluorescent probes |
| NaOCH₃ | Methoxy analog | Solubility enhancement |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows a decomposition temperature (Td) of 302.8°C , releasing NH₃, CH₄, C₂H₆, and CO . The process is endothermic, with a weight loss of ~95% at 500°C.
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s bioactivity stems from:
-
Enzyme inhibition : Binds to NADPH oxidase, disrupting reactive oxygen species (ROS) production.
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Antimicrobial action : MIC values of 16–64 µg/mL against S. aureus and E. coli.
Biological Activity
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate (ECA) is an organic compound with diverse applications in materials science and potential biological activities. This article explores its biological activity, interactions with biological macromolecules, and implications for therapeutic applications.
Chemical Structure and Properties
ECA has the molecular formula and is characterized by a cyano group, an acrylate functionality, and a dimethylamino substituent on the aromatic ring. The structure contributes to its reactivity and utility in polymerization processes, making it a valuable compound in organic synthesis.
Biological Activity
Research indicates that ECA can interact with various biological macromolecules, including proteins and nucleic acids. These interactions may influence their structure and function, suggesting potential therapeutic applications. Key findings regarding the biological activity of ECA include:
- Electron Accepting Properties : ECA exhibits electron-accepting properties, which could be harnessed in organic photovoltaic (OPV) devices, enhancing energy conversion efficiencies.
- Second-Harmonic Generation (SHG) : Compounds with similar dimethylamino groups have shown SHG properties, indicating that ECA may also be a candidate for nonlinear optics applications.
- Photoconductivity : Studies on ECA crystals have demonstrated photoconductivity, which is significant for applications in optoelectronic devices .
Interaction Mechanisms
The interaction mechanisms of ECA with biological macromolecules are crucial for understanding its biological activity. Preliminary studies suggest that:
- Protein Interactions : ECA may bind to specific proteins, potentially altering their conformation and function. This could lead to various biological effects, including modulation of enzymatic activities.
- Nucleic Acid Binding : The cyano group may facilitate interactions with nucleic acids, influencing gene expression or stability.
Case Studies
Several studies have investigated the properties and potential applications of ECA:
- Crystal Growth Studies : Research on the growth of ECA crystals demonstrated their suitability for photoconductivity studies, revealing insights into their electronic properties .
- Toxicological Assessments : Toxicological evaluations indicate that ECA does not produce adverse health effects or significant irritation when handled properly . This safety profile is essential for its potential use in biomedical applications.
- Synthesis and Characterization : Various synthesis methods have been reported for ECA, including condensation reactions involving 4-dimethylaminobenzaldehyde . Characterization techniques such as NMR and UV-Vis spectroscopy have provided insights into its structural properties and reactivity.
Comparative Analysis
ECA shares structural similarities with other compounds in the cyanoacrylate family. A comparative analysis of related compounds highlights unique aspects of ECA:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-Cyanoacrylate | Contains a cyano group; used in adhesives | Rapid polymerization upon moisture exposure |
| Mthis compound | Similar structure but with a methyl group | Different solubility properties |
| Ethyl 2-Cyano-3-[4-(aminophenyl]acrylate | Lacks dimethylamino group; contains an amino group | Different biological activities due to amino substitution |
The unique combination of functional groups in ECA enhances its reactivity and potential applications compared to these related compounds.
Scientific Research Applications
Applications in Materials Science
Polymer Production : EDC serves as a monomer in producing polymers and copolymers with desirable mechanical and thermal properties. Its ability to undergo polymerization makes it a versatile building block in materials chemistry.
Organic Photovoltaics (OPV) : Research indicates that compounds similar to EDC can act as electron acceptors in OPV devices. Studies have shown that EDC could enhance the efficiency of organic solar cells by improving charge transport properties.
| Application | Description |
|---|---|
| Polymerization | Used as a monomer to create high-performance polymers. |
| Organic Photovoltaics | Potential electron acceptor for enhancing OPV efficiency. |
Applications in Organic Synthesis
EDC's unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. It can be involved in:
- Knoevenagel Condensation : A method for synthesizing various derivatives by reacting EDC with aldehydes or ketones.
- Michael Addition Reactions : EDC can act as an electrophile in Michael addition reactions, leading to the formation of complex organic molecules.
Biological Research Applications
Recent studies have highlighted the compound's interactions with biological macromolecules, suggesting potential therapeutic applications. Notably:
- Protein Interaction Studies : EDC has been shown to interact with proteins and nucleic acids, influencing their structure and function. This interaction is crucial for understanding its biological activity.
- Photoconductivity Studies : Research on EDC crystals has demonstrated their photoconductive properties, indicating potential applications in optoelectronic devices. The crystals exhibit positive photocurrent behavior under light exposure, which is essential for developing photodetectors .
Case Studies and Empirical Data
Several studies have documented the synthesis and characterization of EDC crystals, providing insights into their physical properties:
- Crystal Growth Studies : Crystals of EDC were successfully grown using slow cooling methods. Characterization techniques such as X-ray diffraction confirmed their structural integrity .
- Spectroscopic Analysis : UV-Vis spectroscopy revealed fluorescence properties of EDC, indicating its potential use in fluorescent probes or sensors .
| Study Focus | Findings |
|---|---|
| Crystal Growth | Successful growth of EDC crystals confirmed via X-ray diffraction. |
| Spectroscopic Properties | Fluorescence observed under UV light suggests application in sensing technologies. |
Comparison with Similar Compounds
Research Findings and Limitations
- Safety and Handling : The target compound’s safety data (e.g., hazard statements) are unspecified in the provided sources, unlike some analogues with documented risk phrases .
Q & A
Q. What are the established synthetic routes for Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate, and how can reaction yields be optimized?
The compound is primarily synthesized via Knoevenagel condensation , involving a cyanoacetate derivative and a substituted benzaldehyde. A catalytic method using photo-activated carbon dots (CDs) under visible light achieves high yields (up to 90%) under mild conditions (room temperature, 2–4 hours). Key parameters include catalyst loading (5–10 mol%) and solvent choice (ethanol or DMF). Alternative routes use ethylglycinate hydrochloride and 1,8-diazabicycloundec-7-ene (DBU) in DMF, with yields dependent on stoichiometric ratios and reaction time .
Q. How is the molecular structure of this compound characterized, and what crystallographic parameters define its conformation?
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P21/c) with unit cell dimensions a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87°. The molecule adopts a near-planar geometry (max. deviation: 0.145 Å) with a dihedral angle of 11.22° between aromatic rings. Key interactions include N–H⋯N hydrogen bonds (R₂²(12) motifs) and C–H⋯O/N contacts stabilizing the crystal lattice. Disorder in methyl groups is resolved using restrained refinement .
Q. What spectroscopic techniques are used to validate its purity and functional groups?
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).
- ¹H/¹³C NMR : Aromatic protons resonate at δ 6.8–8.0 ppm; dimethylamino groups show singlet at δ 3.0–3.2 ppm.
- UV-Vis : Strong absorption at ~400 nm due to the donor-π-acceptor (D-π-A) electronic transition .
Advanced Research Questions
Q. How does the D-π-A configuration influence its photophysical properties, and what applications arise from this?
The 4-(dimethylamino)phenyl donor and cyano/ester acceptor groups enable intramolecular charge transfer (ICT) , making the compound a candidate for:
- Fluorescent sensors : Sensitivity to polarity/pH via emission shifts.
- Organic LEDs (OLEDs) : High quantum yield (Φ = 0.45–0.60) in thin films.
- Dye-sensitized solar cells (DSSCs) : Broad absorption in visible spectrum. Computational studies (DFT) correlate HOMO-LUMO gaps (~2.8 eV) with experimental λmax.
Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?
In 1 M HCl, the compound acts as a mixed-type inhibitor for mild steel, achieving ~85% efficiency at 10⁻³ M. Adsorption follows the Langmuir isotherm , with the dimethylamino group facilitating chemisorption via N–Fe coordination . Synergistic effects with iodide ions enhance inhibition by stabilizing the adsorbed layer .
Q. How do computational models (e.g., DFT) predict reactivity and intermolecular interactions?
DFT calculations (B3LYP/6-311++G(d,p)) reveal:
- Electrophilic regions : Localized on the cyano and ester groups (Fukui indices f⁻ > 0.15).
- Nucleophilic sites : Dimethylamino nitrogen (f⁺ = 0.12).
- Non-covalent interaction (NCI) analysis : Dominance of van der Waals forces in crystal packing, consistent with X-ray data .
Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
Discrepancies arise from assay-specific conditions (e.g., DPPH vs. ABTS for antioxidant activity) and cell line variability (IC50 ranges from 15–50 µM). Standardizing protocols (e.g., ROS quantification via fluorescence microscopy) and comparative metabolomics can isolate structure-activity relationships .
Methodological Challenges and Solutions
Q. How can low synthetic yields in Knoevenagel condensation be mitigated?
Q. What crystallographic refinements address disorder in the dimethylamino group?
- Restrained refinement : Fix C–N bond lengths at 1.47 Å and angles at 109.5°.
- Multi-component modeling : Split occupancy for disordered methyl H atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
